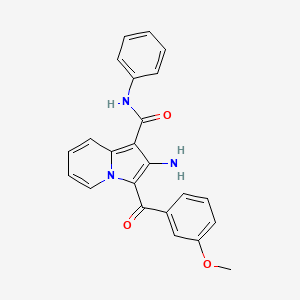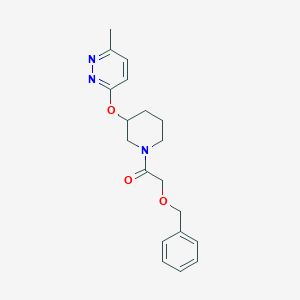
2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone often involves multi-step synthetic routes that include the formation of the piperidine ring, introduction of the benzyloxy group, and attachment of the pyridazinyl moiety. Such synthetic efforts are pivotal for the creation of analogs with potential analgesic and anti-inflammatory activities as seen in related compounds (Palaska et al., 1993).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is characterized by X-ray crystallography, revealing key features such as conformations of the piperidine ring and the spatial arrangement of substituents which are crucial for their biological activity. Studies like those conducted by Govindhan et al. (2017) provide insights into the structural characteristics through spectroscopic and crystallographic analysis (Govindhan et al., 2017).
Aplicaciones Científicas De Investigación
Wound-Healing Potential
One notable application of derivatives similar to 2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone in scientific research is in the area of wound healing. A study evaluated the in vivo wound-healing potential of certain ethanone derivatives, showing significant wound healing in treated groups. These derivatives facilitated faster epithelialization and a higher rate of wound contraction, indicating a promising avenue for developing new wound-healing agents (Vinaya et al., 2009).
Antimicrobial Activity
Another research domain is the synthesis of medicinally important compounds, including ethanone derivatives, which have been evaluated for their antibacterial activities. These compounds demonstrated potent antibacterial activities against a range of Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents for bacterial infections (Vinaya et al., 2008).
Antiviral Research
Ethanone derivatives have also been synthesized and evaluated for their anti-HIV activities. One study prepared derivatives aiming to develop new non-nucleoside reverse transcriptase inhibitors, with some compounds showing notable anti-HIV-1 and anti-HIV-2 activity. This research underscores the potential of ethanone derivatives in antiviral therapy, particularly in combating HIV (Al-Masoudi et al., 2007).
Neurodegenerative Diseases
In the context of neurodegenerative diseases, certain indole derivatives, structurally related to ethanone compounds, have been identified as potent ligands of the GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor, exhibiting antioxidant properties. These findings suggest a role for ethanone derivatives in developing treatments for neurodegenerative diseases by targeting specific receptors and oxidative stress (Buemi et al., 2013).
Propiedades
IUPAC Name |
1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-phenylmethoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-15-9-10-18(21-20-15)25-17-8-5-11-22(12-17)19(23)14-24-13-16-6-3-2-4-7-16/h2-4,6-7,9-10,17H,5,8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZOKSSUNQLUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495187.png)
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2495188.png)
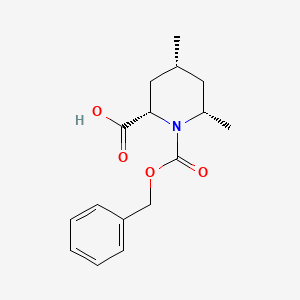

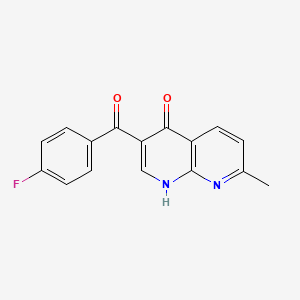
![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495193.png)

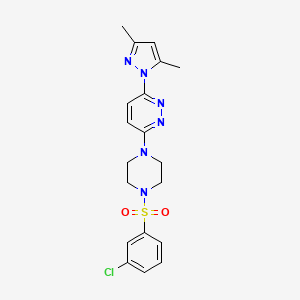
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2495197.png)
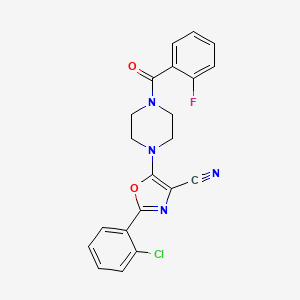
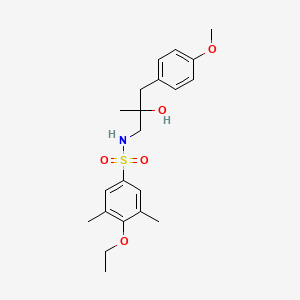
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2495203.png)
